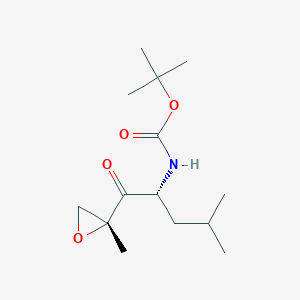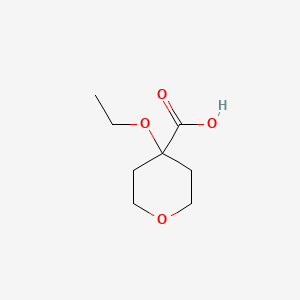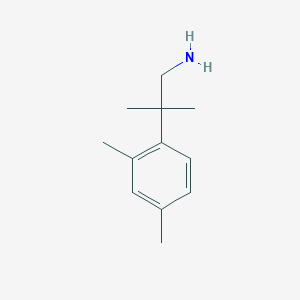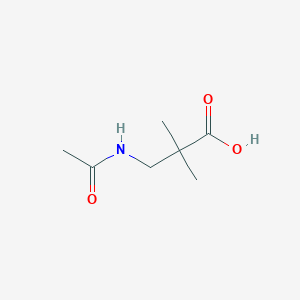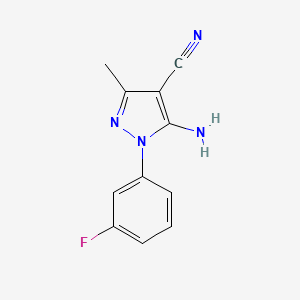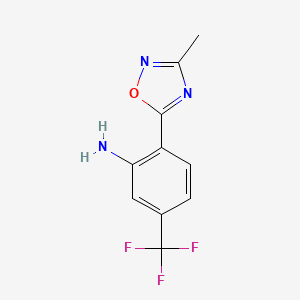
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, have been synthesized for their potential medical applications. These compounds, designed to modify the lipophilicity for better cell wall barrier penetration, demonstrated in vitro anticancer activity across a panel of 12 cell lines. Specifically, a compound exhibited a mean IC50 value of 5.66 μM, indicating good potency against certain cancers (Maftei et al., 2016).
Antimicrobial Activity
A series of new triazolyl derived 1,3,4-oxadiazoles were synthesized with high yields via copper-catalyzed alkyne–azide cycloaddition reaction. These compounds showed moderate antibacterial and potent antifungal activities against tested strains, indicating their potential as antimicrobial agents (Venkatagiri et al., 2018).
Synthesis and Characterization
An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors for corresponding 1,2,4-triazoles was developed. This method enhances the efficiency of synthesizing such compounds, which are characterized using multinuclear NMR spectroscopy and X-ray diffraction (Grünebaum et al., 2016). Another study presented the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline from 2-aminobenzoic acid, confirming its structure through spectroscopy and X-ray structure determination, showcasing its potential utility in further chemical studies (Souldozi et al., 2007).
Sensing Applications
Fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazoles demonstrated their potential as aniline sensors. This work highlights the utility of such compounds in detecting aniline through fluorescence quenching, a valuable trait for environmental monitoring (Naik et al., 2018).
Carbonic Anhydrase Inhibitory Action
A one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines was developed, showing carbonic anhydrase inhibitory activity. This indicates their potential in medicinal chemistry for designing inhibitors against human carbonic anhydrase isoforms, with some compounds exhibiting low micromolar to nanomolar activity (Angapelly et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMWECVYXUYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
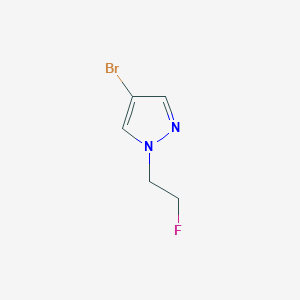
![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
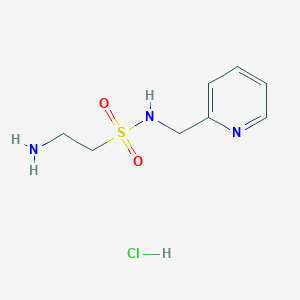
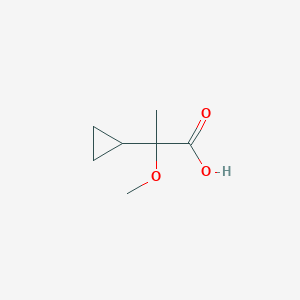
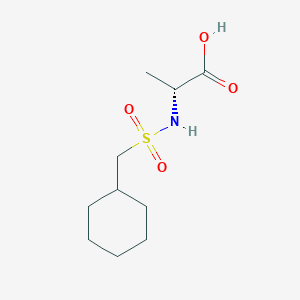
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
